(S)-(+)-2-Amino-3-hydroxy-2-methylpropionate (S)-(+)-2-Amino-3-hydroxy-2-methylpropionate 2-methyl-L-serine zwitterion is an amino acid zwitterion obtained from the transfer of a proton from the carboxy group to the amino group of 2-methyl-L-serine. Major species at pH 7.3. It is a tautomer of a 2-methyl-L-serine.
Brand Name: Vulcanchem
CAS No.: 16820-18-1
VCID: VC0028864
InChI: InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m0/s1
SMILES: CC(CO)(C(=O)[O-])[NH3+]
Molecular Formula: C4H9NO3
Molecular Weight: 119.12 g/mol

(S)-(+)-2-Amino-3-hydroxy-2-methylpropionate

CAS No.: 16820-18-1

Reference Standards

VCID: VC0028864

Molecular Formula: C4H9NO3

Molecular Weight: 119.12 g/mol

(S)-(+)-2-Amino-3-hydroxy-2-methylpropionate - 16820-18-1

CAS No. 16820-18-1
Product Name (S)-(+)-2-Amino-3-hydroxy-2-methylpropionate
Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
IUPAC Name (2S)-2-azaniumyl-3-hydroxy-2-methylpropanoate
Standard InChI InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m0/s1
Standard InChIKey CDUUKBXTEOFITR-BYPYZUCNSA-N
Isomeric SMILES C[C@](CO)(C(=O)[O-])[NH3+]
SMILES CC(CO)(C(=O)[O-])[NH3+]
Canonical SMILES CC(CO)(C(=O)[O-])[NH3+]
Description 2-methyl-L-serine zwitterion is an amino acid zwitterion obtained from the transfer of a proton from the carboxy group to the amino group of 2-methyl-L-serine. Major species at pH 7.3. It is a tautomer of a 2-methyl-L-serine.
Synonyms (S)-(+)-2-Amino-3-hydroxy-2-methylpropionic Acid; 2-Methyl-L-serine; (S)-2-Methylserine; L-2-Methylserine; L-α-Methylserine;
PubChem Compound 7000049
Last Modified Nov 11 2021
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